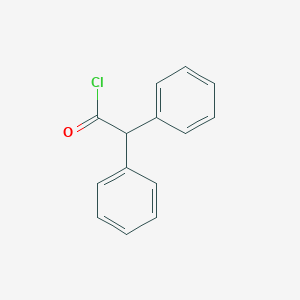

Diphenylacetyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYLETHDEIJMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171979 | |

| Record name | 2,2-Diphenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-76-7 | |

| Record name | Diphenylacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1871-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylacetyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylbenzeneacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPHENYLACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6553C1CB9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetyl chloride (CAS No. 1871-76-7) is an acyl chloride compound of significant interest in organic synthesis and pharmaceutical development.[1][2] Its utility stems from its function as a potent acylating agent, enabling the introduction of the diphenylacetyl moiety into a variety of molecular scaffolds.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, reactivity, and established experimental protocols. It is intended to serve as a detailed resource for professionals engaged in research and development.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to yellow crystalline powder or crystals.[3][4] It is characterized by its sensitivity to moisture and light.[5][6][7] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁ClO | [8][9][10] |

| Molecular Weight | 230.69 g/mol | [8][11][12] |

| Melting Point | 49-56 °C | [5][8][12][13] |

| Boiling Point | 175-176 °C at 17 mmHg | [8][12][13][14] |

| Density | 1.185 g/cm³ | [13] |

| Flash Point | >110 °C (>230 °F) - closed cup | [12][13] |

| Refractive Index | 1.583 | [13] |

| Vapor Pressure | 0.000852 mmHg at 25°C | [13] |

| Solubility | Soluble in toluene and water. Miscible with ethanol and ether. | [5][15][16] |

| Appearance | White to yellow crystalline powder or crystals. | [3][4][17] |

Reactivity and Stability

Stability: this compound is stable under normal, dry conditions.[6][7] However, it is highly sensitive to moisture and should be stored in a cool, dry, well-ventilated place, preferably under an inert atmosphere like nitrogen, to prevent degradation.[1]

Reactivity: The primary reactivity of this compound is centered around the highly electrophilic acyl chloride group.

-

Hydrolysis: It reacts readily with water and moisture in the air to hydrolyze into diphenylacetic acid and corrosive hydrochloric acid gas.[1][15] This moisture sensitivity is a critical handling consideration.[6][7]

-

Acylation: As a potent acylating agent, it reacts with nucleophiles such as alcohols, amines, and anilines to form the corresponding esters and amides.[1][2] This reactivity is fundamental to its application in organic synthesis.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[6][7][15] Reactions with these substances can be vigorous.

Experimental Protocols

Synthesis of this compound from Diphenylacetic Acid

A common and established method for the preparation of this compound is the reaction of diphenylacetic acid with thionyl chloride.[18]

Methodology:

-

Reaction Setup: A three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Initial Charge: Diphenylacetic acid (0.236 mole) and 150 ml of anhydrous, thiophene-free benzene are added to the flask.

-

Reagent Addition: The mixture is heated to reflux. Thionyl chloride (1.11 mole) is then added dropwise over a period of 30 minutes.

-

Reaction Completion: The reaction mixture is maintained at reflux for an additional 7 hours.

-

Workup: The excess thionyl chloride and benzene are removed by distillation under reduced pressure. To ensure complete removal of thionyl chloride, 100 ml of anhydrous benzene is added, and the distillation is repeated.

-

Crystallization and Purification: The resulting residue is dissolved in 150 ml of refluxing anhydrous hexane. The hot solution is treated with activated charcoal and filtered. The filtrate is then cooled to 0°C in a sealed flask to induce crystallization. The addition of a seed crystal may be necessary.[18]

-

Isolation: The crystallized product is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum at 25°C for 2 hours.[18] This procedure typically yields this compound with a melting point of 51-53°C.[18]

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the general reaction pathway for acylation using this compound and the experimental workflow for its synthesis.

Caption: General acylation reaction pathway.

Caption: Synthesis workflow of this compound.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and serious eye damage.[7][11][12] It may also cause respiratory irritation.[11][16] Therefore, handling should be performed in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][12] Due to its reactivity with water, care must be taken to avoid contact with moisture.[6] In case of fire, carbon dioxide, dry chemical powder, or alcohol-resistant foam are suitable extinguishing media.[6][7]

Applications in Research and Development

The reactivity of this compound makes it a valuable reagent in several areas:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] For instance, it is used in preparing N-substituted amides, some of which exhibit local anesthetic properties.[2]

-

Organic Chemistry: It is employed in specialized acylation reactions, such as the regioselective acylation of cyclomalto-oligosaccharides.[2][12]

-

Drug Discovery: The compound has been utilized in the development of novel therapeutic agents, including beta-lactam estrogen receptor antagonists aimed at targeting cancer cell proliferation.[2] It has also been investigated for its potential in treating autoimmune diseases.[17]

References

- 1. CAS 1871-76-7: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 292020050 [thermofisher.com]

- 4. This compound, 90+% | CymitQuimica [cymitquimica.com]

- 5. labsolu.ca [labsolu.ca]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. scbt.com [scbt.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 2,2-Diphenylacetyl chloride | C14H11ClO | CID 74637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound 90 , technical grade 1871-76-7 [sigmaaldrich.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound | 1871-76-7 [chemicalbook.com]

- 15. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. lobachemie.com [lobachemie.com]

- 17. This compound | CymitQuimica [cymitquimica.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

A Technical Overview of Diphenylacetyl Chloride: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This guide provides core technical data on Diphenylacetyl chloride, a reagent utilized in various organic syntheses.

This compound is an acyl chloride that is valuable in organic chemistry, particularly for introducing the diphenylacetyl group into molecules.[1] It is used in the synthesis of pharmaceuticals and other complex organic compounds.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₁ClO[2][3][4] |

| Linear Formula | (C₆H₅)₂CHCOCl[5][6] |

| Molecular Weight | 230.69 g/mol [2][3][4][5][6] |

| CAS Number | 1871-76-7[2][5] |

Elemental Composition

The following diagram illustrates the elemental makeup of a single molecule of this compound as derived from its molecular formula.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Diphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of Diphenylacetyl chloride (CAS No: 1871-76-7), a key reagent in organic synthesis. This document outlines its core physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physicochemical Data

This compound is a solid organic compound with the molecular formula C₁₄H₁₁ClO.[1][2] Its physical properties are critical for its handling, storage, and application in synthetic chemistry. The melting and boiling points are key identifiers and indicators of purity.

Quantitative Data Summary

The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is pressure-dependent, and the cited values are for a reduced pressure of 17 mmHg.

| Physical Property | Value | Conditions |

| Melting Point | 49-56 °C | Atmospheric Pressure |

| Boiling Point | 175-176 °C | 17 mmHg |

| Data sourced from multiple chemical suppliers and databases.[1][2][3][4] |

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following are detailed, standard laboratory methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for its accuracy and requirement for only a small amount of sample.[5]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital device like DigiMelt)[6][7]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer

-

Heating medium (e.g., mineral oil for Thiele tube)[9]

-

Mortar and pestle

Procedure:

-

Sample Preparation: The solid sample must be completely dry and finely powdered.[5][10] Use a mortar and pestle to grind the crystalline solid.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom. The sample height should be 2-3 mm for an accurate reading.[5]

-

Apparatus Setup (Thiele Tube):

-

Heating and Observation:

-

Heat the side arm of the Thiele tube gently with a small flame.[6] The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[11]

-

Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[5][7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6] A pure compound will have a sharp melting range of 1-2 °C.[11]

-

Boiling Point Determination (Microscale/Capillary Method)

This microscale method is ideal when only a small quantity of the liquid is available. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[2][12]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[13]

-

Apparatus Setup:

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating medium.[14]

-

-

Heating and Observation:

-

Heat the apparatus. Initially, trapped air will expand and bubble out of the capillary tube.

-

Continue to heat gently until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. This indicates that the liquid's vapor has displaced all the air.[13][15]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[13] This occurs when the external pressure overcomes the vapor pressure of the liquid inside the capillary.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound like this compound.

Caption: General experimental workflow for determining melting and boiling points.

References

- 1. chymist.com [chymist.com]

- 2. chemconnections.org [chemconnections.org]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. scribd.com [scribd.com]

- 9. labcomercial.com [labcomercial.com]

- 10. westlab.com [westlab.com]

- 11. flinnsci.com [flinnsci.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Video: Boiling Points - Procedure [jove.com]

An In-depth Technical Guide to Diphenylacetyl Chloride (CAS 1871-76-7)

For Researchers, Scientists, and Drug Development Professionals

Diphenylacetyl chloride, with the CAS number 1871-76-7, is a highly reactive acyl chloride that serves as a critical building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and its role in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[1] It is sensitive to moisture and will hydrolyze to form diphenylacetic acid and hydrochloric acid.[2] Proper handling in a dry, inert atmosphere is therefore crucial to maintain its reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1871-76-7 | [3] |

| Molecular Formula | C₁₄H₁₁ClO | [3] |

| Molecular Weight | 230.69 g/mol | [3] |

| Melting Point | 49-53 °C | [4] |

| Boiling Point | 175-176 °C at 17 mmHg | [4] |

| Appearance | White to pale cream or pale yellow to yellow to pale brown or pale pink to pale gray crystals or powder | [1] |

| Solubility | Soluble in toluene | [1] |

| InChI Key | MSYLETHDEIJMAF-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹³C NMR | Spectra available for reference. | [5][6] |

| IR Spectrum | Data available for reference. | [2] |

| Mass Spectrometry | Electron ionization mass spectrum available. | [2] |

Synthesis of this compound

This compound is most commonly synthesized from diphenylacetic acid. The reaction involves the conversion of the carboxylic acid to the acid chloride using a chlorinating agent, typically thionyl chloride.[3][7]

Experimental Protocol: Synthesis from Diphenylacetic Acid

This protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

-

Diphenylacetic acid (0.236 mole)

-

Thiophene-free, anhydrous benzene (150 ml)

-

Thionyl chloride (1.11 mole)

-

Anhydrous hexane

Procedure:

-

A 500-ml, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.

-

The flask is charged with diphenylacetic acid and anhydrous benzene.

-

The mixture is heated to reflux, and thionyl chloride is added dropwise over 30 minutes.

-

Reflux is continued for an additional 7 hours.

-

Benzene and excess thionyl chloride are removed by distillation under reduced pressure.

-

To remove residual thionyl chloride, 100 ml of anhydrous benzene is added and subsequently removed by distillation under reduced pressure.

-

The resulting pale yellow oil is dissolved in refluxing, anhydrous hexane.

-

The hot solution is treated with charcoal and filtered.

-

The filtrate is chilled to 0 °C in a sealed flask to induce crystallization.

-

The colorless crystalline product is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum.

Yield: 77–84%[3]

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from Diphenylacetic Acid.

Key Reactions and Applications in Drug Development

This compound is a versatile reagent, primarily utilized for acylation reactions. Its applications are particularly significant in the synthesis of pharmaceutically active compounds.

Preparation of N-Substituted Amides

A fundamental application of this compound is in the synthesis of N-substituted amides, which are prevalent in many biologically active molecules.[7][8]

This is a general procedure for the synthesis of an N-substituted amide.[7][9]

Materials:

-

Primary or secondary amine (1.0 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

This compound (1.1 eq)

Procedure:

-

The amine and triethylamine are dissolved in anhydrous DCM and the solution is cooled to 0 °C in an ice bath.

-

A solution of this compound in anhydrous DCM is added dropwise to the cooled amine solution.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Diagram 2: General Workflow for N-Substituted Amide Synthesis

Caption: Experimental workflow for the synthesis of N-substituted amides.

Synthesis of β-Lactam Estrogen Receptor Antagonists

This compound is a key reagent in the Staudinger synthesis of β-lactams.[10] Certain β-lactams incorporating a diphenylacetyl moiety have been investigated as estrogen receptor (ER) antagonists, which are crucial in the treatment of hormone-dependent breast cancers.[10][11] These compounds are designed to bind to the estrogen receptor, blocking the proliferative effects of estrogen.[11]

The general strategy involves the [2+2] cycloaddition of a ketene (derived from this compound) with an imine. Derivatives of these β-lactams have shown binding affinity for both ERα and ERβ isoforms.[10]

Diagram 3: Role in Estrogen Receptor Antagonist Synthesis

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 2,2-Diphenylacetyl chloride | C14H11ClO | CID 74637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound-1871-76-7 [ganeshremedies.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Solubility of Diphenylacetyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetyl chloride (C₁₄H₁₁ClO), a derivative of diphenylacetic acid, is a highly reactive acyl chloride.[1][2] Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the acylation of various nucleophiles to introduce the diphenylacetyl moiety into target molecules.[1] Understanding its solubility in organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information can be inferred from its use in various synthetic procedures and from chemical supplier data sheets. The following table summarizes the known qualitative solubility of this compound in several common organic solvents.

| Solvent | Solubility | Source / Context |

| Toluene | Soluble | Explicitly stated as soluble.[3][4] |

| Benzene | Soluble | Used as a solvent in its synthesis, indicating sufficient solubility for reaction.[5] |

| Diethyl Ether | Soluble | A solution of this compound in anhydrous diethyl ether is used in subsequent reactions.[5] |

| Hexane | Soluble (temperature dependent) | The crude product is dissolved in refluxing anhydrous hexane and crystallized upon cooling, indicating good solubility at elevated temperatures and lower solubility at 0°C.[5] |

| Chloroform | Slightly Soluble | Mentioned as slightly soluble.[6][7] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Mentioned as slightly soluble.[6][7] |

| Water | Reactive | Acyl chlorides are generally highly reactive with water, leading to rapid hydrolysis to the corresponding carboxylic acid (diphenylacetic acid) and hydrochloric acid. They cannot be considered soluble in water in a conventional sense.[8] |

| Dichloromethane (DCM) | Soluble | Implied as a suitable solvent for reactions involving this compound.[9] |

Note: Due to the high reactivity of acyl chlorides, it is imperative to use anhydrous (dry) solvents to prevent hydrolysis.[8]

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound from diphenylacetic acid is adapted from established literature procedures.[5]

Materials:

-

Diphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment)

-

Anhydrous hexane

-

Activated charcoal

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Ice bath

Procedure:

-

Reaction Setup: In a 500-mL, three-necked flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube, add 50.0 g (0.236 mole) of diphenylacetic acid and 150 mL of anhydrous benzene.

-

Addition of Thionyl Chloride: Heat the mixture to reflux. Add 132 g (80.1 mL, 1.11 mole) of thionyl chloride dropwise over 30 minutes.

-

Reflux: Continue refluxing the mixture for an additional 7 hours.

-

Solvent Removal: After the reflux period, remove the benzene and excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

-

Azeotropic Removal of Thionyl Chloride: To remove residual thionyl chloride, add 100 mL of anhydrous benzene to the remaining pale yellow oil and repeat the distillation under reduced pressure.

-

Crystallization: Dissolve the resulting residue in 150 mL of refluxing anhydrous hexane.

-

Decolorization and Filtration: Treat the hot solution with a small amount of activated charcoal and filter it while hot to remove the charcoal.

-

Cooling and Crystallization: Seal the flask containing the filtrate and chill it to 0°C in an ice bath to induce crystallization. Seeding with a small crystal of this compound may be necessary.

-

Isolation and Drying: Collect the colorless crystalline product by filtration, wash it with a small amount of cold hexane, and dry it under vacuum at 25°C for 2 hours.

-

Second Crop (Optional): Concentrate the mother liquor to approximately 50 mL and chill to 0°C to obtain a second crop of crystals.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the Synthesis of this compound.

References

- 1. CAS 1871-76-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. labsolu.ca [labsolu.ca]

- 4. labsolu.ca [labsolu.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound CAS#: 1871-76-7 [m.chemicalbook.com]

- 7. This compound | 1871-76-7 [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. fiveable.me [fiveable.me]

reactivity and electrophilicity of Diphenylacetyl chloride

An In-depth Technical Guide to the Reactivity and Electrophilicity of Diphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, a versatile reagent in organic synthesis and pharmaceutical development.

Introduction

This compound (CAS No. 1871-76-7) is an acyl chloride characterized by a carbonyl group attached to a carbon atom bearing two phenyl groups.[1][2] This structural arrangement confers a high degree of reactivity and electrophilicity upon the molecule, making it a valuable tool for introducing the diphenylacetyl moiety into a wide range of substrates.[1][3] Its primary applications lie in its role as a pharmaceutical intermediate and a reagent in specialized acylation reactions.[3][4] This document will delve into the fundamental aspects of its reactivity, provide quantitative data, detail experimental protocols, and illustrate key reaction pathways.

Core Chemical Properties and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the chlorine atom and the oxygen atom of the acyl chloride group. This polarization makes the carbonyl carbon highly susceptible to attack by nucleophiles.

This compound is known for its strong reactivity, particularly with nucleophiles.[1] It is sensitive to moisture and will hydrolyze in the presence of water to form diphenylacetic acid and hydrochloric acid.[1] This reactivity extends to other nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. Due to this high reactivity, it is crucial to handle the compound under anhydrous conditions and store it in a cool, dry place, often under an inert atmosphere.[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citations |

| CAS Number | 1871-76-7 | [2] |

| Molecular Formula | C₁₄H₁₁ClO | [5][6] |

| Molecular Weight | 230.69 g/mol | [2][5][6] |

| Appearance | White to yellow crystalline powder or colorless to pale yellow liquid | [1][3][7][8] |

| Melting Point | 51-56 °C | [9][10][11] |

| Boiling Point | 175-176 °C at 17 mmHg | [9][10] |

| Solubility | Soluble in chloroform and DMSO (slightly) | [8] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl | [2] |

| InChIKey | MSYLETHDEIJMAF-UHFFFAOYSA-N | [1][2] |

Key Reactions and Applications in Drug Development

This compound's high reactivity makes it a cornerstone reagent for several synthetic transformations, particularly in the pharmaceutical industry.

-

Acylating Agent : It is widely used as an acylating agent to introduce the diphenylacetyl group into various molecules.[1] This is fundamental in the synthesis of complex organic molecules and pharmaceutical intermediates.[3]

-

Synthesis of N-Substituted Amides : A significant application is in the preparation of N-substituted amides, some of which have shown potential as local anesthetics.[4][10]

-

Pharmaceutical Intermediates : this compound is a key intermediate in the synthesis of various bioactive molecules. For instance, it is used in the synthesis of β-lactam estrogen receptor antagonists, which have demonstrated antiproliferative and anti-tubulin polymerization activity, highlighting its importance in cancer research.[3][8][10] It has also been implicated in the synthesis of compounds for treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[7]

-

Carbohydrate Chemistry : In the field of carbohydrate chemistry, it has been employed as a reagent for the regioselective acylation of cyclomalto-oligosaccharides.[4][10][12]

Below is a diagram illustrating the central role of this compound in synthetic pathways.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful use of this compound.

Synthesis of this compound from Diphenylacetic Acid

This protocol is adapted from established literature procedures.[13][14]

Materials:

-

Diphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene or other suitable aprotic solvent

-

Anhydrous hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of diphenylacetic acid (1 equivalent) and anhydrous benzene is prepared.

-

The mixture is heated to reflux.

-

Thionyl chloride (an excess, e.g., 4.7 equivalents) is added dropwise over a period of 30 minutes.[13]

-

The reaction mixture is refluxed for an additional 2-7 hours.[13][14]

-

After the reaction is complete, the excess thionyl chloride and benzene are removed by distillation under reduced pressure.

-

The crude this compound, which may be a pale yellow oil, is then purified by recrystallization from anhydrous hexane. The hot solution can be treated with charcoal and filtered. Upon cooling, colorless crystalline plates of this compound are obtained.[13]

The following diagram outlines the workflow for this synthesis.

General Protocol for Amide Formation

This protocol describes a typical acylation reaction with an amine.[14]

Materials:

-

This compound

-

A primary or secondary amine (e.g., 2-chlorobenzylamine)

-

A non-nucleophilic base (e.g., triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane - DCM)

Procedure:

-

Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion, the reaction is worked up by washing sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude amide product can be further purified by column chromatography on silica gel or recrystallization.

The general mechanism for this type of reaction is nucleophilic acyl substitution, as depicted below.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.[1][2]

-

Hazards : It is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[2][15] It is also a lachrymator.[8]

-

Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Incompatibilities : It is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[16] It reacts with water, so all equipment must be dry.[1][16]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[1]

Conclusion

This compound is a highly reactive and electrophilic compound that serves as an indispensable reagent in organic synthesis. Its ability to readily undergo nucleophilic acyl substitution makes it a valuable tool for introducing the diphenylacetyl group, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of its reactivity, coupled with strict adherence to proper handling and experimental protocols, is essential for its safe and effective use in research and development.

References

- 1. CAS 1871-76-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 2,2-Diphenylacetyl chloride | C14H11ClO | CID 74637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound-1871-76-7 [ganeshremedies.com]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound CAS#: 1871-76-7 [m.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound | 1871-76-7 [chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. lobachemie.com [lobachemie.com]

- 16. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction

Diphenylacetyl chloride, a reactive acyl chloride, serves as a crucial building block in synthetic organic and medicinal chemistry. Its derivatives, particularly diphenylacetamides, have garnered significant attention for their diverse biological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the structural analogs of this compound and their related compounds. It delves into their synthesis, quantitative biological data, and underlying mechanisms of action, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Compound: this compound

This compound is a crystalline solid at room temperature, characterized by the presence of a reactive acyl chloride functional group attached to a diphenylmethane scaffold. This reactivity makes it a versatile reagent for introducing the diphenylacetyl moiety into various molecules, most commonly through reactions with nucleophiles like amines and alcohols to form amides and esters, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1871-76-7 | [1] |

| Molecular Formula | C₁₄H₁₁ClO | [1] |

| Molecular Weight | 230.69 g/mol | [1] |

| Melting Point | 49-53 °C | [1] |

| Boiling Point | 175-176 °C at 17 mmHg | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in organic solvents like dichloromethane and diethyl ether. Reacts with water. |

Structural Analogs and Their Biological Activities

The core structure of this compound can be systematically modified to generate a library of analogs with diverse pharmacological profiles. These modifications typically involve substitutions on the phenyl rings or alterations to the acetyl chloride group. The resulting diphenylacetamide derivatives have shown a range of biological activities.

Anticancer Activity

Several studies have explored the cytotoxic effects of diphenylacetamide derivatives against various cancer cell lines. The substitutions on the phenyl rings of the diphenylacetyl moiety and on the amine reactant play a crucial role in determining the potency and selectivity of these compounds.

Table 2: In Vitro Anticancer Activity of Diphenylacetamide Analogs

| Compound ID | R1 (Substitution on Diphenylacetyl) | R2 (Amine Moiety) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-Fluoro | 3-Nitrophenyl | PC3 (Prostate) | 52 | [2] |

| 2 | 4-Fluoro | 4-Nitrophenyl | PC3 (Prostate) | 80 | [2] |

| 3 | 4-Fluoro | 4-Nitrophenyl | MCF-7 (Breast) | 100 | [2] |

| 4 | 4-Fluoro | 4-Methoxyphenyl | - | >100 | [2] |

| 5 | Unsubstituted | N-(1-benzylpiperidin-4-yl) | Various | High σ1 receptor affinity |

Anti-inflammatory Activity

The anti-inflammatory potential of diphenylacetamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 3: Anti-inflammatory and Analgesic Activity of Diphenylacetamide Analogs

| Compound ID | Modifications | Biological Activity | Notes | Reference |

| AKM-2 | 2-chloro-N,N-diphenylacetamide derivative with a 3-methylbenzylideneamino-phenylamino acetamide side chain | Significant analgesic response in hot plate model | Docking studies suggest binding to COX-1 and COX-2 enzymes. | [3] |

| Diclofenac Analogs | 2-Anilinophenylacetic acids | Inhibition of cyclooxygenase | Activity correlated with lipophilicity and the angle of twist between the phenyl rings. |

Experimental Protocols

General Procedure for the Synthesis of Substituted Diphenylacetic Acids

Substituted diphenylacetic acids, the precursors to substituted diphenylacetyl chlorides, can be synthesized via various methods. One common approach is the hydrolysis of the corresponding diphenylacetonitrile.

Protocol 1: Synthesis of 4-Methoxydiphenylacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxydiphenylacetonitrile (1 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add a strong base, such as sodium hydroxide or potassium hydroxide (excess), to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) until the product precipitates.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-methoxydiphenylacetic acid.

General Procedure for the Conversion of Diphenylacetic Acids to Diphenylacetyl Chlorides

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose.[4]

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas inlet, suspend diphenylacetic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is often used in the next step without further purification.

General Procedure for the Synthesis of Diphenylacetamides

Diphenylacetamides are typically synthesized by the reaction of this compound with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

Protocol 3: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide

-

Reaction Setup: Dissolve 2-chlorobenzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous DCM in a flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Protocol 4: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways. For instance, their anticancer properties may arise from the induction of apoptosis or the inhibition of key kinases involved in cell proliferation and survival.

Caption: Logical workflow from synthesis to mechanism of action studies for this compound analogs.

Caption: A potential signaling pathway for the anticancer activity of diphenylacetamide analogs.

Conclusion

This compound and its structural analogs represent a versatile class of compounds with significant potential in drug discovery. The ability to readily modify their structure allows for the fine-tuning of their biological activity, leading to the identification of potent and selective agents. This guide has provided a foundational overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds. Further research, including comprehensive SAR studies and the elucidation of specific molecular targets and signaling pathways, will be crucial for the development of novel therapeutics based on the diphenylacetyl scaffold.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. benchchem.com [benchchem.com]

historical preparation methods of Diphenylacetyl chloride

An In-depth Technical Guide on the Historical Preparation Methods of Diphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical methods for the preparation of this compound, a key reagent in various organic syntheses. The document details established experimental protocols, presents comparative data, and illustrates the synthetic pathways.

Introduction

This compound (C₁₄H₁₁ClO) is a valuable acylating agent used in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals.[1][2] Its preparation has been documented through several historical methods, primarily involving the conversion of diphenylacetic acid using different chlorinating agents. This guide focuses on the most prominent historical methods, providing detailed experimental procedures and comparative data to assist researchers in understanding the chemical principles and practical considerations of these syntheses.

Primary Synthetic Routes

The classical syntheses of this compound predominantly start from diphenylacetic acid. The conversion of the carboxylic acid to the acid chloride has been historically achieved using thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂).[3] Each of these methods offers distinct advantages and disadvantages concerning yield, purity of the product, and reaction conditions.

Comparative Data of Historical Preparations

The following table summarizes the quantitative data from various historical preparations of this compound, providing a clear comparison of the different methods.

| Chlorinating Agent | Starting Material | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) | Reference |

| Thionyl Chloride | Diphenylacetic Acid | Benzene | Reflux, 7 hours | 82-94 | 51-53 | - | Organic Syntheses[3] |

| Phosphorus Pentachloride | Diphenylacetic Acid | Not specified | Not specified | Not specified | Not specified | - | General mention[3] |

| Oxalyl Chloride | Phenylacetic Acid | Benzene | Reflux, 2 hours | 74 | - | 100/12 | J. Am. Chem. Soc., 1920[4] |

| Oxalyl Chloride | Sodium Phenylacetate | Benzene | Reflux, 2 hours | 71 | - | 125-130/40 | PrepChem[5] |

Experimental Protocols

This section provides detailed experimental methodologies for the key historical preparations of this compound.

Preparation from Diphenylacetic Acid and Thionyl Chloride

This method, adapted from Organic Syntheses, is a well-documented and reliable procedure for the preparation of this compound.[3]

Procedure:

-

A 500-ml, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.

-

The flask is charged with 50.0 g (0.236 mole) of diphenylacetic acid and 150 ml of thiophene-free, anhydrous benzene.[3]

-

The mixture is heated to reflux, and 132 g (80.1 ml, 1.11 mole) of thionyl chloride is added dropwise over 30 minutes.[3]

-

Refluxing is continued for an additional 7 hours.

-

The benzene and excess thionyl chloride are removed by distillation under reduced pressure.[3]

-

To remove residual thionyl chloride, 100 ml of anhydrous benzene is added and subsequently removed by distillation under reduced pressure.

-

The resulting pale yellow oil is dissolved in 150 ml of refluxing, anhydrous hexane.[3]

-

The hot solution is treated with charcoal and filtered.

-

The filtrate is chilled to 0°C in a sealed flask to induce crystallization. Seeding may be necessary.[3]

-

The crystalline product is filtered, washed with a small amount of cold hexane, and dried under vacuum at 25°C for 2 hours.

-

This procedure yields 44.5–49 g (82–94%) of this compound with a melting point of 51–53°C.[3]

Preparation using Phosphorus Pentachloride

While mentioned as a viable method, detailed historical experimental protocols with quantitative data for the reaction of diphenylacetic acid with phosphorus pentachloride are not as readily available in comprehensive depositories like Organic Syntheses.[3] The general reaction involves mixing diphenylacetic acid with phosphorus pentachloride, which converts the carboxylic acid to the acid chloride. The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl).[6]

Preparation using Oxalyl Chloride

The use of oxalyl chloride for the preparation of acid chlorides is a well-established method, often favored for its mild reaction conditions and the formation of volatile byproducts (CO, CO₂, HCl), which simplifies purification.[4][7] While a specific detailed protocol for this compound was not found, the general procedure involves the reaction of the carboxylic acid with an excess of oxalyl chloride, sometimes in the presence of a catalyst like N,N-dimethylformamide (DMF).[4][8]

Synthesis Workflow Diagram

The following diagram illustrates the central synthetic pathway from diphenylacetic acid to this compound, highlighting the different chlorinating agents that can be employed.

References

- 1. This compound-1871-76-7 [ganeshremedies.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 5. prepchem.com [prepchem.com]

- 6. Phosphorus pentachloride - Sciencemadness Wiki [sciencemadness.org]

- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Diphenylacetyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth review of the synthesis, properties, and applications of diphenylacetyl chloride, a key reagent in the development of novel therapeutics.

Introduction

This compound, a derivative of diphenylacetic acid, is a versatile reagent in organic synthesis, primarily utilized as an acylating agent. Its unique structural features and reactivity have made it a valuable building block in the pharmaceutical industry for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the literature on this compound, focusing on its synthesis, chemical properties, and significant applications in drug development, including its use in the preparation of potential anticancer agents and local anesthetics.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula (C₆H₅)₂CHCOCl.[1] It is characterized by its reactivity, particularly with nucleophiles, owing to the acyl chloride functional group.[2] The compound is sensitive to moisture and will hydrolyze to diphenylacetic acid.[2] Proper handling and storage under inert and dry conditions are crucial to maintain its integrity.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁ClO | [3][4] |

| Molecular Weight | 230.69 g/mol | [1][3][4] |

| CAS Number | 1871-76-7 | [1][3][4] |

| Melting Point | 49-53 °C (lit.) | [1][5] |

| Boiling Point | 175-176 °C/17 mmHg (lit.) | [1][5] |

| Appearance | Solid | [1] |

| Solubility | Soluble in toluene | [6] |

| Assay | 90% (technical grade) | [1] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the reaction of diphenylacetic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[5][7][8] Other reagents such as phosphorus pentachloride have also been reported.[7]

Experimental Protocol: Synthesis from Diphenylacetic Acid and Thionyl Chloride

This protocol is adapted from a well-established procedure.[7][8]

Materials:

-

Diphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or benzene

-

Hexane

-

Charcoal

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

-

Ice bath

Procedure:

-

In a 500-mL three-necked flask equipped with a dropping funnel, reflux condenser, and a calcium chloride drying tube, a mixture of 50.0 g (0.236 mole) of diphenylacetic acid and 150 ml of thiophene-free, anhydrous benzene is prepared.[7]

-

The mixture is heated to reflux, and 132 g (80.1 ml, 1.11 mole) of thionyl chloride is added dropwise over 30 minutes.[7]

-

Refluxing is continued for an additional 7 hours.[7]

-

The benzene and excess thionyl chloride are then removed by distillation under reduced pressure.[7]

-

The hot solution is treated with charcoal and filtered.[7]

-

The filtrate is chilled to 0°C in a sealed flask to induce crystallization. The product appears as colorless plates.[7]

-

The crystals are filtered, washed with a small amount of cold hexane, and dried at 25°C under vacuum for 2 hours. This yields 42–45 g (77–84%) of this compound with a melting point of 51–53°C.[7]

-

Concentration of the hexane mother liquor can yield an additional 2.5–4.0 g (5–8%) of the product.[7]

Diagram 1: Synthesis of this compound Workflow

References

- 1. Nonsteroidal antiestrogens are estrogen-receptor-targeted growth inhibitors that can act in the absence of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Nonsteroidal antiestrogens are estrogen-receptor-targeted growth inhibitors that can act in the absence of estrogens. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Theoretical Investigation of the Molecular Structure and Vibrational Properties of Diphenylacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diphenylacetyl chloride is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. A thorough understanding of its three-dimensional structure and molecular properties is crucial for predicting its reactivity and designing new synthetic pathways. Due to a lack of comprehensive theoretical studies in the existing literature, this technical guide outlines a robust computational methodology for the structural and vibrational analysis of this compound. This document serves as a blueprint for researchers seeking to perform similar calculations, presenting illustrative data and a detailed workflow.

Introduction

This compound (C₁₄H₁₁ClO) is a reactive acyl chloride containing two phenyl rings attached to the α-carbon.[1][2][3][4] Its molecular structure dictates its chemical behavior, including its use as a reagent in the preparation of N-substituted amides with potential anesthetic properties.[5] While experimental data on its physical properties such as melting point (51-56 °C) and boiling point (175-176 °C at 17 mmHg) are available, a detailed theoretical exploration of its conformational landscape, electronic properties, and vibrational spectrum is not readily found in published literature.[6]

This guide provides a standard protocol for the theoretical investigation of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[7][8] The methodologies and illustrative data presented herein are intended to guide researchers in performing and interpreting their own computational analyses of this and similar molecules.

Computational Methodology

The following protocol describes a typical workflow for the theoretical characterization of this compound.

Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization

The initial 3D structure of this compound is built and subjected to geometry optimization. This process locates the minimum energy conformation of the molecule on the potential energy surface. A widely used and effective level of theory for this purpose is the B3LYP functional combined with the 6-311++G(d,p) basis set.[7] This combination provides a good balance between accuracy and computational cost for organic molecules.

Frequency Calculations

Following successful geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.

Analysis of Molecular Properties

Once the optimized geometry is obtained, various molecular properties can be calculated, including:

-

Bond lengths, bond angles, and dihedral angles: These parameters define the molecule's 3D structure.

-

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic reactivity.

-

Natural Bond Orbital (NBO) Analysis: This analysis can provide information about charge distribution and intramolecular interactions.

Illustrative Theoretical Data

The following tables present hypothetical but plausible quantitative data for the optimized structure of this compound, as would be obtained from the methodology described above.

Table 1: Selected Optimized Bond Lengths

| Bond | Atom 1 | Atom 2 | Illustrative Bond Length (Å) |

| C=O | C1 | O1 | 1.185 |

| C-Cl | C1 | Cl1 | 1.810 |

| C-C(O) | C1 | C2 | 1.520 |

| Cα-H | C2 | H1 | 1.095 |

| Cα-C(phenyl) | C2 | C3 | 1.515 |

| Cα-C(phenyl) | C2 | C9 | 1.515 |

| C-C (aromatic) | C3 | C4 | 1.395 |

Table 2: Selected Optimized Bond Angles

| Angle | Atom 1 | Atom 2 | Atom 3 | Illustrative Bond Angle (°) |

| O=C-Cl | O1 | C1 | Cl1 | 121.0 |

| O=C-Cα | O1 | C1 | C2 | 126.5 |

| Cl-C-Cα | Cl1 | C1 | C2 | 112.5 |

| C(O)-Cα-H | C1 | C2 | H1 | 109.0 |

| C(O)-Cα-C(ph) | C1 | C2 | C3 | 110.5 |

| C(ph)-Cα-C(ph) | C3 | C2 | C9 | 111.0 |

| Cα-C(ph)-C(ph) | C2 | C3 | C4 | 121.0 |

Table 3: Selected Optimized Dihedral Angles

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Illustrative Dihedral Angle (°) |

| O=C-Cα-C(ph) | O1 | C1 | C2 | C3 | 135.0 |

| Cl-C-Cα-C(ph) | Cl1 | C1 | C2 | C3 | -45.0 |

| C(O)-Cα-C(ph)-C(ph) | C1 | C2 | C3 | C4 | 65.0 |

| H-Cα-C(ph)-C(ph) | H1 | C2 | C3 | C4 | -175.0 |

Table 4: Illustrative Calculated Vibrational Frequencies

| Vibrational Mode | Illustrative Frequency (cm⁻¹) | Description |

| ν(C=O) | 1815 | Carbonyl stretch |

| ν(C-H aromatic) | 3060 - 3100 | Aromatic C-H stretches |

| ν(C-H aliphatic) | 2980 | Alpha-carbon C-H stretch |

| ν(C-C aromatic) | 1450 - 1600 | Aromatic ring C-C stretches |

| ν(C-Cl) | 750 | Carbon-chlorine stretch |

| δ(CH₂) bending | 1440 | Phenyl ring in-plane bending |

| γ(C-H) out-of-plane bending | 690 - 770 | Aromatic C-H out-of-plane bends |

Visualizing the Computational Workflow

The process of a theoretical structural analysis can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps from initial structure input to the final analysis of molecular properties.

Caption: Workflow for theoretical analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for conducting theoretical calculations on the structure and properties of this compound. By following the outlined DFT-based methodology, researchers can obtain valuable insights into the molecule's geometry, vibrational modes, and electronic characteristics. The illustrative data presented serves as a reference for what can be expected from such a computational study. This approach is not only applicable to this compound but can also be adapted for a wide range of other molecules relevant to chemical synthesis and drug development.

References

- 1. scbt.com [scbt.com]

- 2. This compound [stenutz.eu]

- 3. This compound [webbook.nist.gov]

- 4. 2,2-Diphenylacetyl chloride | C14H11ClO | CID 74637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound-1871-76-7 [ganeshremedies.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Esterification of Alcohols with Diphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the esterification of a variety of alcohols using diphenylacetyl chloride. This reaction is a fundamental transformation in organic synthesis, valuable for the introduction of the bulky diphenylacetyl moiety, which can be useful for introducing lipophilicity or acting as a sterically demanding protecting group in drug development and medicinal chemistry.

The protocol described herein is a robust and general procedure adaptable for a range of alcohol substrates, from simple primary alcohols to more sterically hindered secondary and tertiary alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of this compound. A tertiary amine base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. The resulting diphenylacetate esters can be isolated and purified using standard laboratory techniques.

It is important to note that the reactivity of alcohols towards esterification with this compound follows the general trend: primary > secondary > tertiary. This is primarily due to steric hindrance around the hydroxyl group. Consequently, reaction conditions may need to be adjusted (e.g., longer reaction times, higher temperatures, or use of a catalyst) for less reactive alcohols to achieve satisfactory yields.

Data Presentation

The following table summarizes representative yields and reaction conditions for the esterification of various classes of alcohols with this compound. Please note that reaction times and yields can vary depending on the specific substrate and reaction scale.

| Entry | Alcohol Substrate | Alcohol Type | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Methanol | Primary | Methyl Diphenylacetate | 2-4 | 0 to rt | >90 (Estimated) |

| 2 | Isopropanol | Secondary | Isopropyl Diphenylacetate | 4-8 | 0 to rt | 70-85 (Estimated) |

| 3 | tert-Butanol | Tertiary | tert-Butyl Diphenylacetate | 12-24 | rt to 40 | <50 (Estimated) |

Note: The yields and reaction times are estimated based on general principles of esterification and may require optimization for specific experimental conditions.

Experimental Protocols

Materials

-

This compound

-

Alcohol (e.g., Methanol, Isopropanol, tert-Butanol)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (if necessary)

-

Inert atmosphere (Nitrogen or Argon)

General Esterification Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Addition of Base: To the cooled and stirred solution, add triethylamine (1.2 equivalents) dropwise.[1]

-

Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the alcohol-base mixture at 0 °C over a period of 15-30 minutes.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, depending on the reactivity of the alcohol.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up:

-

Drying and Concentration:

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualization

Figure 1: Experimental workflow for the esterification of alcohols with this compound.

References

Application Notes and Protocols for the Synthesis of Amides from Diphenylacetyl Chloride and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. The reaction of an acyl chloride with a primary amine, often conducted under Schotten-Baumann conditions, is a robust and widely employed method for creating the amide linkage.[1][2][3] This protocol describes the synthesis of N-substituted-2,2-diphenylacetamides through the reaction of diphenylacetyl chloride with various primary amines. Diphenylacetamide derivatives are of significant interest in drug discovery, with reported biological activities including anticonvulsant, analgesic, and antimicrobial effects.[1][4][5][6] These application notes provide detailed experimental protocols, quantitative data from representative reactions, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes representative yields for the synthesis of N-substituted-2,2-diphenylacetamides from this compound and various primary amines. The data has been compiled from analogous reactions in the scientific literature. It is important to note that reaction conditions can significantly influence yields, and optimization may be required for specific substrate combinations.

| Entry | Primary Amine | Product | Reaction Time (h) | Solvent | Base | Yield (%) | Reference |

| 1 | Aniline | N,2,2-triphenylacetamide | 1.5 | Dichloromethane | Triethylamine | >95 (crude) | Analogous reaction |

| 2 | Benzylamine | N-benzyl-2,2-diphenylacetamide | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| 3 | Substituted Anilines | N-Aryl-2,2-diphenylacetamides | ~4 (reflux) | Toluene | None specified | Not Specified | [4][7] |

| 4 | Hydrazine Hydrate | 2,2-diphenylacetohydrazide | 48 (reflux) | Methanol | None | 88 | [7] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-2,2-diphenylacetamides

This protocol outlines the general Schotten-Baumann conditions for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or THF).

-

To this solution, add a suitable base such as triethylamine or pyridine (1.1-1.5 equivalents).

-

Cool the stirred mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the this compound solution to the cooled amine solution dropwise over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Reaction Mechanism